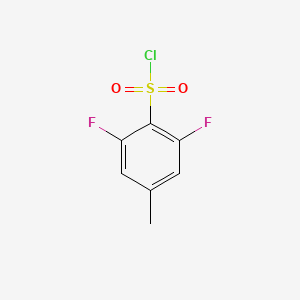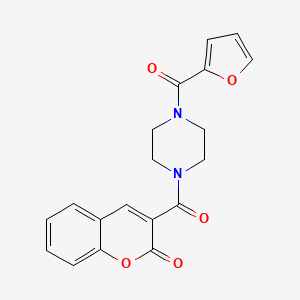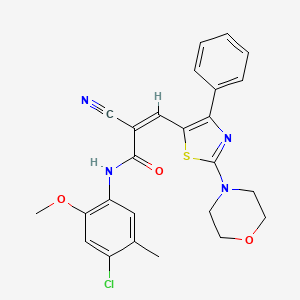![molecular formula C21H22N2O5 B2561945 N-((1-(benzo[d][1,3]dioxol-5-il)-5-oxopirrolidin-3-il)metil)-2-(p-toliloxi)acetamida CAS No. 954624-38-5](/img/structure/B2561945.png)
N-((1-(benzo[d][1,3]dioxol-5-il)-5-oxopirrolidin-3-il)metil)-2-(p-toliloxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a complex organic molecule featuring a benzodioxole moiety, a pyrrolidinone ring, and a tolyloxyacetamide group. Its intricate structure suggests potential versatility in various applications, particularly in fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its multifunctional nature allows for versatility in creating derivatives for specific research needs.
Biology
In biological contexts, this compound may exhibit bioactivity, potentially acting as an inhibitor or modulator of specific enzymatic processes. Its structural motifs suggest possible interactions with biological macromolecules.
Medicine
Medicinally, it could be investigated for therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects. The benzodioxole and pyrrolidinone groups are common in many pharmacophores.
Industry
Industrially, the compound might be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mecanismo De Acción
Target of action
Compounds with a benzo[d][1,3]dioxol-5-yl structure are often found in various natural and synthetic molecules exhibiting a broad spectrum of biological activity . They could potentially interact with a variety of cellular targets, including proteins, enzymes, or receptors, depending on the specific functional groups present in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One typical synthetic route involves the condensation of a benzo[d][1,3]dioxole derivative with a suitably protected pyrrolidinone
Step 1: Synthesis of the benzo[d][1,3]dioxole intermediate.
Step 2: Formation of the pyrrolidinone ring, possibly through a cyclization reaction involving an amide precursor.
Step 3: Coupling of the benzo[d][1,3]dioxole and pyrrolidinone intermediates.
Step 4: Introduction of the tolyloxyacetamide functionality through nucleophilic substitution, often under basic conditions.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthetic routes, with adjustments for yield improvement, cost efficiency, and environmental considerations. High-throughput methods such as continuous flow chemistry might be employed to enhance productivity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitutions on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and catalytic amounts of acids or bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or other nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide: Lacks the benzo[d][1,3]dioxole moiety, possibly altering its bioactivity profile.
N-(1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide: Features a meta-tolyl group instead of para, affecting its steric and electronic properties.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(phenoxy)acetamide: Substitutes the p-tolyloxy group with phenoxy, potentially altering its reactivity and bioactivity.
Uniqueness
This compound stands out due to the specific combination of benzo[d][1,3]dioxole, pyrrolidinone, and tolyloxyacetamide groups, which confer unique structural and electronic characteristics, potentially leading to distinct chemical behaviors and biological activities.
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-14-2-5-17(6-3-14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-4-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDVGPRJSLVNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2561869.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)
![(3Z)-3-{[(3-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561876.png)

![3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2561879.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2561882.png)
